molecular formula C11H12F2O2 B1343109 Tert-butyl 3,5-difluorobenzoate CAS No. 467442-11-1

Tert-butyl 3,5-difluorobenzoate

Cat. No.: B1343109
CAS No.: 467442-11-1
M. Wt: 214.21 g/mol
InChI Key: NHVCNYLYDFGIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,5-difluorobenzoate is a useful research compound. Its molecular formula is C11H12F2O2 and its molecular weight is 214.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bismuth-Based Cyclic Synthesis : Tert-butyl 3,5-difluorobenzoate is involved in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid. This process utilizes bismuth-based C-H bond activation and CO2 insertion chemistry, featuring intermediates like oxyaryl dianion and oxyarylcarboxy dianion (Kindra & Evans, 2014).

  • Metabolism Study : In a metabolism study, 3,5-di-tert-butyl-4-hydroxybenzoic acid, derived from this compound, was identified as a major metabolite in rats and humans, demonstrating its biological relevance (Daniel, Gage & Jones, 1968).

  • Antioxidant Activity : New compounds synthesized from this compound showed significant antioxidant properties. This discovery expands the scope of this compound in pharmaceutical and nutraceutical applications (Shakir, Ariffin & Abdulla, 2014).

  • Electrochemical Method for Synthesis : this compound is used in an efficient electrochemical method to synthesize benzoxazole derivatives. This method is environmentally friendly and does not use toxic reagents (Salehzadeh, Nematollahi & Hesari, 2013).

Applications in Medicinal Chemistry

  • Antibacterial Activity : A series of benzoxazoles derived from this compound showed activity against Mycobacterium tuberculosis and some nontuberculous strains, highlighting its potential in developing new antibacterial agents (Vinšová, Horák, Buchta & Kaustová, 2004).

  • zoate exhibited promising antitumor activity against the Hela cell line, indicating its potential use in cancer treatment (Ye Jiao et al., 2015).

Material Science and Engineering

  • Gas Permeation Properties : Structural modifications in polybenzimidazole, incorporating tert-butyl groups, led to improved gas permeation properties. This finding has implications for the development of advanced materials for gas separation membranes (Kumbharkar, Karadkar & Kharul, 2006).

Photolysis and Radical Studies

  • Photolysis Studies : Tert-butyl aroylperbenzoates, related to this compound, were studied using laser flash photolysis. These studies provide insights into the kinetics of singlet and triplet states and the behavior of aroylphenyl radicals (S. and & Neckers, 2004).

Environmental and Safety Aspects

  • Runaway Reaction Analysis : A study on tert-butyl peroxybenzoate, closely related to this compound, focused on its unsafe characteristics and thermally sensitive structure. This research is crucial for preventing accidents in industrial environments (Cheng, Tseng, Lin, Gupta & Shu, 2008).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3,5-difluorobenzoate is not available, related compounds like tert-Butylbenzene have safety data sheets available that provide information on handling, storage, and first aid measures .

Relevant Papers Several papers related to this compound and similar compounds were found . These papers could provide further insights into the properties and potential applications of this compound.

Properties

IUPAC Name

tert-butyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCNYLYDFGIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620217
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-11-1
Record name tert-Butyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Difluorobenzoic acid (25 g, 0.158 mol) was dissolved in DCM (150 mL) and dioxane (50 mL). The mixture was transferred into a stainless steel autoclave. Concentrated sulfuric acid (3.6 mL) was added, followed by isobutene (100 mL). The mixture was kept in the autoclave for 5 days. Excess isobutene and the solvents were removed under reduced pressure, the mixture diluted with EtOAc and washed with water, saturated aqueous sodium hydrogen carbonate and brine. Drying and evaporation gave a dark-yellow oil, which was purified by kugelrohr distillation (80–100° C., 1.0 mbar) to give tert-butyl-3,5-difluorobenzoate (27.51, g, 81% ) as a colorless solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (1.74 mL, 31.6 mmol) was added to a vigorously stirred suspension of MgSO4 (15.2 g, 126.4 mmol, 4 eq) in toluene (100 mL). The mixture was stirred for 15 minutes, after which 3,5-difluorobenzoic acid (5 g, 31.6 mmol) and t-BuOH (14.9 mL, 158 mmol, 5 eq) were added successively. The mixture was stoppered tightly and stirred at room temperature until the reaction was complete by TLC analysis. The reaction mixture was then quenched with saturated NaHCO3 solution and stirred until all MgSO4 had dissolved. The organic layer was washed with brine, dried over MgSO4 and concentrated to afford the crude product. The residue was purified by chromatography (silica, Hex) to give tert-butyl 3,5-difluorobenzoate (5.3 g, 78%) as a colorless oil.
Name
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
14.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,5-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,5-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3,5-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3,5-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3,5-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3,5-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.